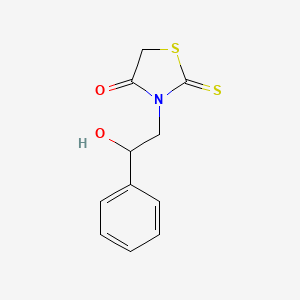

3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(2-hydroxy-2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUMNYCRCHKAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Hydroxy-2-phenylethylamine with Mercaptoacetic Acid and Carbonyl Compounds

Step 1: Imine Formation

2-Hydroxy-2-phenylethylamine reacts with an aldehyde or ketone to form an imine intermediate.Step 2: Cyclization with Mercaptoacetic Acid

The imine undergoes nucleophilic attack by mercaptoacetic acid's thiol group, followed by intramolecular cyclization to form the thiazolidinone ring.

This method utilizes the classical three-component condensation and is efficient for introducing bulky substituents at the 3-position.

Reaction of 2-Hydroxy-2-phenylethyl Isothiocyanate with Mercaptoacetic Acid

- The isothiocyanate derivative of 2-hydroxy-2-phenylethylamine can be reacted directly with mercaptoacetic acid to form the thiazolidinone ring via cyclization.

This alternative avoids the need for imine formation and can provide better yields under controlled conditions.

Reaction Conditions and Catalysts

Solvents : Ethanol, methanol, or acetonitrile are commonly used solvents for these syntheses.

Catalysts : Acidic or basic catalysts can be employed to facilitate imine formation and cyclization. For example, morpholine or piperidine can act as bases, while concentrated HCl or other acids can promote cyclization.

Temperature : Reactions are typically carried out at room temperature or mild heating (50–80°C) to improve yields.

Microwave Irradiation : Microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating, especially in the formation of thiazolidinones from Schiff bases and mercaptoacetic acid.

Comparative Yields and Efficiency

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Classical three-component condensation (amine + aldehyde + mercaptoacetic acid) | Ethanol, reflux or RT, acid/base catalyst | 70–85 | Widely used, moderate to good yields |

| Microwave-assisted synthesis (Schiff base + mercaptoacetic acid) | Microwave irradiation, solvent | 85–95 | Faster reaction, higher yields |

| Isothiocyanate + mercaptoacetic acid cyclization | Methanol, RT or mild heat | 65–80 | Alternative route, avoids imine intermediate |

Summary Table of Preparation Methods for 3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Imine formation | 2-Hydroxy-2-phenylethylamine + aldehyde | Ethanol, RT or mild heat, acid/base catalyst | Formation of Schiff base intermediate |

| 2. Cyclization | Schiff base + mercaptoacetic acid | Reflux or microwave irradiation, acid/base catalyst | Formation of thiazolidinone ring |

| Alternative | 2-Hydroxy-2-phenylethyl isothiocyanate + mercaptoacetic acid | Methanol, RT or mild heat | Direct cyclization to thiazolidinone |

Research Findings and Notes

The thiazolidinone ring formation is highly dependent on the nucleophilicity of the sulfur atom and the electrophilicity of the imine carbon.

Substituents at the 3-position, such as the 2-hydroxy-2-phenylethyl group, can influence the cyclization efficiency and biological activity.

Microwave-assisted synthesis offers a significant advantage in reducing reaction time and increasing yield compared to classical methods.

The choice of solvent and catalyst can affect the stereochemistry and purity of the final product.

The described methods align with the general synthetic strategies for rhodanine derivatives, which are well-documented in recent literature (Y. Matiichuk et al., 2024; Neethu M.S. et al., 2022).

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to reduced inflammation or microbial growth .

Comparison with Similar Compounds

Rhodanine derivatives share the 2-thioxo-1,3-thiazolidin-4-one core but differ in substituents at the N3 and C5 positions. These modifications significantly impact their physicochemical properties, synthetic accessibility, and biological activity. Below is a systematic comparison:

Key Observations :

- Synthetic Efficiency : Solvent-free three-component reactions (e.g., ) and microwave-assisted methods (e.g., ) generally achieve higher yields (>85%) compared to traditional multi-step protocols.

- Substituent Effects : Arylidene groups at C5 (e.g., benzylidene, thienylmethylene) enhance π-conjugation and lipophilicity, critical for membrane permeability . The hydroxy-phenylethyl group at N3 in the target compound may improve solubility via hydrogen bonding.

Key Observations :

- Electron-Withdrawing Groups : Halogenated arylidenes (e.g., 4-bromo, 4-chloro) enhance antialgal and PET inhibitory activities, likely due to increased electrophilicity .

- Hybrid Structures : CU-3 combines a sulfonamide group with a furylpropenylidene moiety, enabling selective DGKβ inhibition and dual apoptosis enhancement .

Physicochemical Properties

Lipophilicity (logP) and hydrogen-bonding capacity are critical for bioavailability:

- Hydroxy-phenylethyl group : Introduces moderate polarity (logP ~2.5–3.0*), balancing solubility and membrane permeability.

- Arylidene derivatives : Higher logP (e.g., 4-bromobenzylidene: logP ~3.8) correlates with improved antialgal activity but may reduce aqueous solubility .

- Sulfonamide-containing CU-3 : Enhanced hydrogen-bond acceptor capacity (logP ~2.0) improves target specificity .

Biological Activity

Overview

3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2-hydroxy-2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, with a molecular formula of C₁₁H₁₁NO₂S₂. It features a thiazolidine ring with a thioxo group that contributes to its reactivity and biological effects.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-hydroxy-2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Molecular Formula | C₁₁H₁₁NO₂S₂ |

| CAS Number | 1105190-82-6 |

The biological activity of 3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby preventing substrate access and inhibiting catalytic activity. This mechanism has implications for reducing inflammation and microbial growth.

Enzyme Inhibition

Research indicates that this compound can inhibit protease activity, which is crucial for various biological processes. The inhibition of such enzymes can lead to therapeutic effects in conditions characterized by excessive protease activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. The compound has shown promising results against several cancer cell lines:

- In vitro Studies : The anticancer efficacy was evaluated using various assays such as MTT and colony formation tests on glioblastoma cell lines.

- Binding Affinity : Docking studies revealed significant binding affinities to targets like AURKA (−9.8 kcal/mol) and VEGFR-2 (−9.0 kcal/mol), indicating strong interactions that could lead to effective anticancer properties.

Table: Binding Affinities of Thiazolidinone Derivatives

| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |

|---|---|---|

| Temozolomide | -5.7 | -5.9 |

| 5a | -9.8 | -8.2 |

| 5b | -9.0 | -8.7 |

| 5c | -8.9 | -9.0 |

| 5d | -9.2 | -8.1 |

| 5e | -8.7 | -7.9 |

| 5f | -8.0 | -9.4 |

Other Biological Activities

Beyond anticancer effects, 3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits a range of additional biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant capacity.

Case Studies

Several studies have documented the biological effects of thiazolidinone derivatives:

- Study on Glioblastoma : A study demonstrated that specific thiazolidinone derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting potential for development into therapeutic agents for brain tumors .

- Antimicrobial Evaluation : Another research focused on synthesizing derivatives that were tested for antimicrobial activity against common pathogens, revealing promising results for further development into antimicrobial drugs .

Q & A

Basic: What are the standard synthetic protocols for 3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Condensation of a pyrazole or benzaldehyde derivative with 2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst) .

- Step 2: Introduction of the 2-hydroxy-2-phenylethyl group via nucleophilic substitution or alkylation, requiring precise temperature control (60–80°C) and solvents like ethanol or DMF .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key challenges include minimizing by-products like regioisomers and ensuring stereochemical fidelity.

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization involves:

- Spectroscopy: 1H/13C NMR to confirm substituent positions and Z/E configuration; IR to validate thioxo (C=S) and carbonyl (C=O) groups .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement, with attention to dihedral angles and intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity of the thiazolidinone core, while ethanol reduces side reactions .

- Catalyst Selection: Lewis acids (e.g., ZnCl2) improve electrophilic substitution in pyrazole-thiazolidinone conjugates .

- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) balances reaction rate and thermal stability of intermediates .

Yield improvements from 60% to >85% have been documented via these adjustments .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions (e.g., anticancer vs. anti-inflammatory efficacy) require:

- Assay Validation: Standardize cell lines (e.g., MCF-7 for breast cancer) and inflammatory models (e.g., LPS-induced macrophages) .

- Structural Analog Comparison: Compare with derivatives like 5-arylthiazolidinediones to isolate the role of the 2-hydroxy-2-phenylethyl group .

- Dose-Response Studies: Evaluate IC50 variability across concentrations (e.g., 1–100 µM) to identify therapeutic windows .

Advanced: What methodologies are critical for crystal structure analysis using SHELX?

Answer:

Key steps include:

- Data Collection: High-resolution (<1.0 Å) X-ray data to resolve disorder in the thiazolidinone ring .

- Refinement in SHELXL: Use of restraints for anisotropic displacement parameters (ADPs) and hydrogen-bonding networks (e.g., C–H⋯π interactions) .

- Validation: Check for R-factor convergence (<0.05) and Platon/SQUEEZE to model solvent-accessible voids .

Dihedral angles between aromatic and thiazolidinone moieties (e.g., 71.2° in 3-(4-methylphenyl) derivatives) are critical for stability analysis .

Advanced: How can in vitro and in vivo discrepancies in anticancer activity be resolved?

Answer:

- In Vitro: Use 3D tumor spheroids to mimic tumor microenvironments; measure apoptosis via Annexin V/PI staining .

- In Vivo: Assess pharmacokinetics (e.g., Cmax, t1/2) in murine models to address bioavailability limitations from poor solubility .

- Metabolite Profiling: LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .

Advanced: What structural modifications enhance bioactivity while maintaining stability?

Answer:

- Substituent Engineering: Replace the phenyl group with electron-withdrawing groups (e.g., –NO2) to boost anticancer activity .

- Hybridization: Conjugation with pyridopyrimidinones improves binding to kinase targets (e.g., EGFR) .

- Prodrug Design: Esterification of the hydroxy group enhances solubility and in vivo stability .

Thermogravimetric analysis (TGA) confirms thermal stability post-modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.